2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the benzoxazine ring.
Acetamide Formation: Coupling of the benzoxazine derivative with pyridin-2-ylmethylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction of the benzoxazine ring can lead to the formation of benzoxazolidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazine ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: May exhibit antimicrobial properties against certain pathogens.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible use in the treatment of diseases due to its biological activity.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzoxazines: Compounds with similar benzoxazine rings.
Pyridine Derivatives: Compounds containing pyridine moieties.
Uniqueness
The unique combination of the benzoxazine ring and the pyridin-2-ylmethylacetamide moiety may confer distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H15N3O3/c20-15(18-10-11-5-3-4-8-17-11)9-14-16(21)19-12-6-1-2-7-13(12)22-14/h1-8,14H,9-10H2,(H,18,20)(H,19,21) |
InChI Key |
RRHDBXLMPRZZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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